molecular formula C11H15NO2Si B12939183 6-((Trimethylsilyl)oxy)-1H-indol-5-ol

6-((Trimethylsilyl)oxy)-1H-indol-5-ol

Cat. No.: B12939183
M. Wt: 221.33 g/mol
InChI Key: DXRRKKQEDTZSHZ-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)oxy)-1H-indol-5-ol is an indole derivative featuring a hydroxyl group at the 5-position and a trimethylsilyl (TMS) ether-protected oxygen at the 6-position. The TMS group enhances lipophilicity, stability, and metabolic resistance compared to unprotected hydroxyl groups, making it valuable in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H15NO2Si

Molecular Weight

221.33 g/mol

IUPAC Name

6-trimethylsilyloxy-1H-indol-5-ol

InChI

InChI=1S/C11H15NO2Si/c1-15(2,3)14-11-7-9-8(4-5-12-9)6-10(11)13/h4-7,12-13H,1-3H3

InChI Key

DXRRKKQEDTZSHZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Trimethylsilyl)oxy)-1H-indol-5-ol typically involves the introduction of the trimethylsilyl group to the indole ring. One common method is the use of trimethylsilyl chloride as a silylating agent. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyl ether. The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((Trimethylsilyl)oxy)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of the trimethylsilyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can result in the formation of new functionalized indole compounds.

Scientific Research Applications

6-((Trimethylsilyl)oxy)-1H-indol-5-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((Trimethylsilyl)oxy)-1H-indol-5-ol involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and modification of the indole ring. The molecular pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and physicochemical differences between 6-((Trimethylsilyl)oxy)-1H-indol-5-ol and analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties References
This compound -OH (5), -OTMS (6) C₁₁H₁₇NO₂Si High lipophilicity; enhanced stability due to silyl ether; NMR: δ ~0 ppm (Si-CH₃) Inferred
5-Methyl-1H-indol-6-ol -CH₃ (5), -OH (6) C₉H₉NO Moderate solubility in polar solvents; reactive hydroxyl group at 6-position
6-Methoxy-1H-indol-5-ol -OH (5), -OCH₃ (6) C₉H₉NO₂ Increased solubility in organic solvents; methoxy group reduces acidity of -OH
1-Methyl-1H-indol-5-ol -CH₃ (1), -OH (5) C₉H₉NO Methyl at 1-position reduces ring reactivity; solid at room temperature
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol -OCH₃ (5), -OH (6), -CH₂CH₂NH₂ (3) C₁₁H₁₄N₂O₂ Polar due to amino group; potential bioactivity in neurotransmitter pathways

Key Observations :

  • Lipophilicity : The TMS group in the target compound significantly increases lipophilicity compared to hydroxyl (-OH) or methoxy (-OCH₃) substituents, enhancing membrane permeability .
  • Stability : Silyl ethers resist hydrolysis under mild conditions, unlike methoxy or hydroxyl groups, which are prone to oxidation or deprotection .
  • Spectral Data : The trimethylsilyl group produces distinct NMR signals (δ ~0 ppm for Si-CH₃), differentiating it from methyl or methoxy substituents (δ 2-4 ppm) .

Key Differences :

  • Silylation requires anhydrous conditions to prevent hydrolysis, unlike methylation or halogenation .
  • TMS-protected compounds often serve as intermediates in multi-step syntheses, whereas methoxy or halogenated derivatives are typically end products .

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